Hematoporphyrin dicyclohexanyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

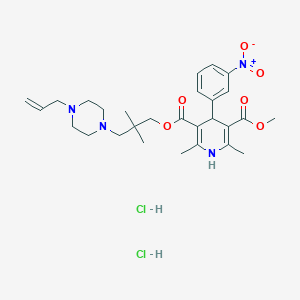

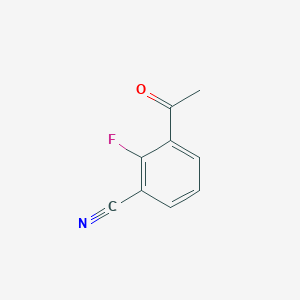

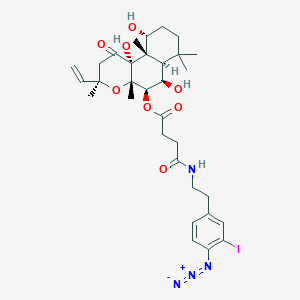

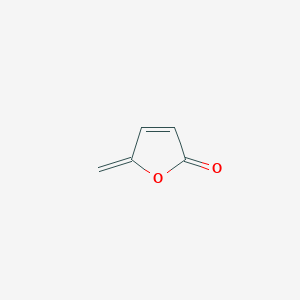

Hematoporphyrin dicyclohexanyl ether is an iron-free derivative of heme with 4 methyl groups, 2 hydroxyethyl groups, and 2 propionic acid groups attached to the pyrrole rings . Some of these photosensitizing agents are used in the phototherapy of malignant neoplasms .

Synthesis Analysis

A series of hematoporphyrin di-ethers, from methyl to hexyl, has been prepared by a generalized procedure based on the reaction of the selected carbinol with the HBr adduct of protoporphyrin, followed by hydrolysis of ester functions and chromatographic purification . The Ni/Al 2 O 3-600 showed remarkable catalytic activity for benzyl phenyl ether (α-O-4), 2-phenylethyl phenyl ether (β-O-4), and diphenyl ether (4-O-5), which were selectively converted into cyclohexanol .Chemical Reactions Analysis

The putative action mechanism in photodynamic therapy (PDT) involves serum transport of HPD to tumor tissue, localization and retention of the active constituent, generation of singlet molecular oxygen (Δ) by the action of visible light and the attack of t on the cellular targets .作用機序

将来の方向性

Hematoporphyrin monomethyl ether, a related compound, has shown promising results in the treatment of port-wine stains (PWSs) and is being evaluated for use in cancer detection and therapy . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .

特性

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZULZLQHJGCMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hematoporphyrin dicyclohexanyl ether | |

CAS RN |

119052-80-1 |

Source

|

| Record name | Hematoporphyrin dicyclohexanyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)

![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)